6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride
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Overview
Description
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride is a chemical compound that features a trifluoromethoxy group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto the benzofuran scaffold . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes .
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, which can lead to various biological effects. The compound’s trifluoromethoxy group plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzothiazole: This compound shares the trifluoromethoxy group and has similar biological activities.
Trifluoromethyl ethers: These compounds also contain the trifluoromethoxy group and are used in various applications.
Uniqueness
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzofuran ring and trifluoromethoxy group combination make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H9ClF3NO2 |
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Molecular Weight |
255.62 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5;/h1-3,7H,4,13H2;1H |
InChI Key |
PTVCHEINXNNKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N.Cl |
Origin of Product |
United States |
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